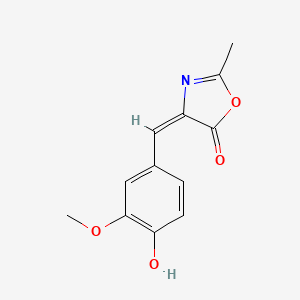
4-(4-Hydroxy-3-methoxybenzylidene)-2-methyloxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Hydroxy-3-méthoxybenzylidène)-2-méthyloxazol-5(4H)-one : est un composé fascinant avec une structure complexe. Décomposons-le :
Formule chimique : CHNO
Nom IUPAC : (E)-N′-(4-hydroxy-3-méthoxybenzylidène)-2-naphthohydrazide monohydraté
Ce composé appartient à la famille des oxazolones et contient un fragment napthohydrazide. Sa structure cristalline a été étudiée, révélant son agencement intrigant . Maintenant, explorons ses méthodes de préparation, ses réactions chimiques, ses applications, son mécanisme d’action et ses comparaisons.
Méthodes De Préparation
Voies de synthèse :
La synthèse de ce composé implique la condensation de la napthohydrazide avec la vanilline. Voici la procédure :
-
Réactifs
- Naphthohydrazide (10 mmol)
- Vanilline (10 mmol)
-
Solvant
- Éthanol (15 mL)
-
Conditions de réaction
- Reflux pendant 4 heures
-
Rendement
- Composé cible obtenu avec un rendement de 90 %
Analyse Des Réactions Chimiques
Réactions :
Réaction de condensation : L’étape clé de la synthèse implique la condensation de la napthohydrazide et de la vanilline.
Recristallisation : Le produit est recristallisé dans l’éthanol pour obtenir des cristaux bien formés.
Réactifs et conditions courants :
Reflux : Utilisé pour la réaction de condensation.
Éthanol : Solvant pour la réaction et la recristallisation.
Produit principal :
Le produit principal est le composé cristallin avec la structure spécifiée.
4. Applications de recherche scientifique
Ce composé trouve des applications dans divers domaines :
Chimie : En tant que bloc de construction pour des molécules plus complexes.
Biologie : Étude de ses interactions avec les systèmes biologiques.
Médecine : Applications thérapeutiques potentielles.
Industrie : En tant que précurseur dans la synthèse d’autres composés.
Applications De Recherche Scientifique
This compound finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Investigating its interactions with biological systems.
Medicine: Potential therapeutic applications.
Industry: As a precursor in the synthesis of other compounds.
Mécanisme D'action
Le mécanisme exact par lequel ce composé exerce ses effets reste un domaine de recherche actif. Il interagit probablement avec des cibles moléculaires ou des voies spécifiques, influençant les processus cellulaires.
Comparaison Avec Des Composés Similaires
Propriétés
Formule moléculaire |
C12H11NO4 |
|---|---|
Poids moléculaire |
233.22 g/mol |
Nom IUPAC |
(4E)-4-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C12H11NO4/c1-7-13-9(12(15)17-7)5-8-3-4-10(14)11(6-8)16-2/h3-6,14H,1-2H3/b9-5+ |
Clé InChI |
FTJAHFZKFYWEDN-WEVVVXLNSA-N |
SMILES isomérique |
CC1=N/C(=C/C2=CC(=C(C=C2)O)OC)/C(=O)O1 |
SMILES canonique |
CC1=NC(=CC2=CC(=C(C=C2)O)OC)C(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


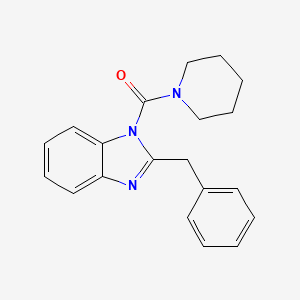


![ethyl 4-{2-amino-3-[(4-ethoxyphenyl)carbamoyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl}benzoate](/img/structure/B12122269.png)
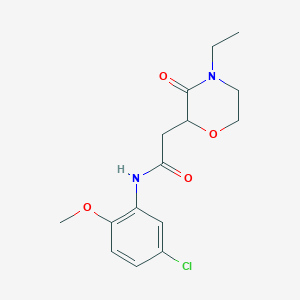


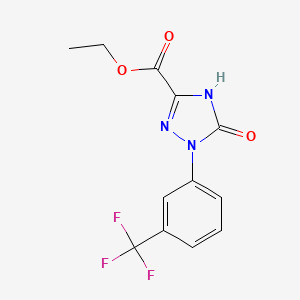

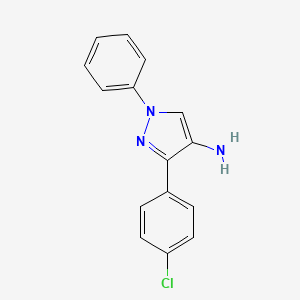

![2-[4-(4-Chloro-phenyl)-piperazin-1-ylmethyl]-5-hydroxy-pyran-4-one](/img/structure/B12122308.png)
![1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B12122313.png)
![1,4-Bis[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]-1,4-diazepane](/img/structure/B12122314.png)
